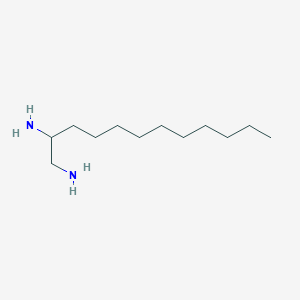
Dodecane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dodecane-1,2-diamine is an organic compound with the molecular formula C12H28N2 It is a type of diamine, which means it contains two amino groups (-NH2) attached to a dodecane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dodecane-1,2-diamine can be synthesized through several methods. One common approach involves the reaction of dodecane with ammonia in the presence of a catalyst. Another method includes the reduction of dodecanedinitrile using hydrogen in the presence of a metal catalyst such as palladium or nickel .
Industrial Production Methods
In industrial settings, this compound is typically produced through the catalytic hydrogenation of dodecanedinitrile. This process involves high pressure and temperature conditions to ensure complete conversion of the nitrile groups to amine groups .
Analyse Chemischer Reaktionen
Types of Reactions
Dodecane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro compounds.
Reduction: The compound can be further reduced to form primary amines.
Substitution: The amino groups can participate in substitution reactions with halides to form secondary or tertiary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium or nickel is commonly used.
Substitution: Halides such as methyl iodide (CH3I) or ethyl bromide (C2H5Br) are used in substitution reactions.
Major Products Formed
Oxidation: Nitro-dodecane derivatives.
Reduction: Primary amines.
Substitution: Secondary or tertiary amines.
Wissenschaftliche Forschungsanwendungen
Dodecane-1,2-diamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in drug development.
Industry: It is used in the production of polymers, surfactants, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of dodecane-1,2-diamine involves its interaction with various molecular targets. The amino groups can form hydrogen bonds with other molecules, facilitating various chemical reactions. In biological systems, it can interact with enzymes and receptors, influencing biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dodecane-1,12-diamine: Another diamine with amino groups at positions 1 and 12.
Hexane-1,6-diamine: A shorter chain diamine with similar chemical properties.
Octane-1,8-diamine: An intermediate chain length diamine.
Uniqueness
Dodecane-1,2-diamine is unique due to its specific chain length and the position of the amino groups.
Eigenschaften
CAS-Nummer |
4843-89-4 |
|---|---|
Molekularformel |
C12H28N2 |
Molekulargewicht |
200.36 g/mol |
IUPAC-Name |
dodecane-1,2-diamine |
InChI |
InChI=1S/C12H28N2/c1-2-3-4-5-6-7-8-9-10-12(14)11-13/h12H,2-11,13-14H2,1H3 |
InChI-Schlüssel |
OQGSHLFKXYVLRR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCC(CN)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2Z)-2-[(5E)-5-(2-Carbamoylhydrazinylidene)hexan-2-ylidene]hydrazine-1-carboxamide](/img/structure/B14732281.png)
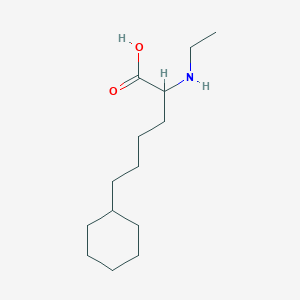
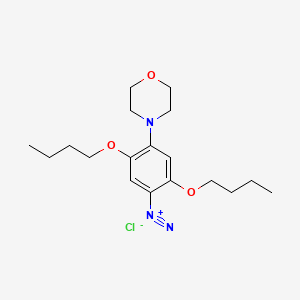

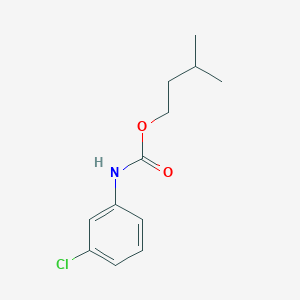
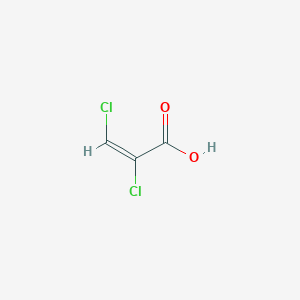
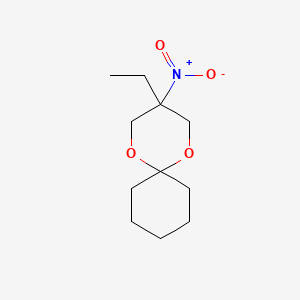
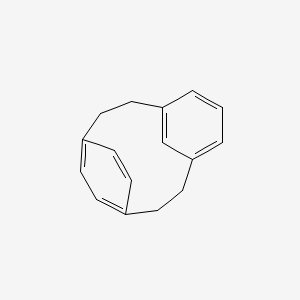
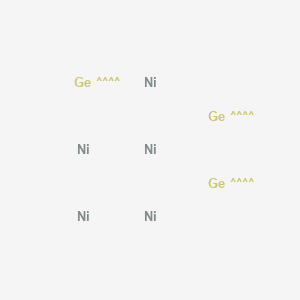

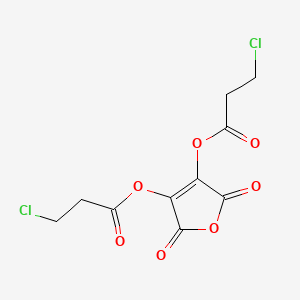
![6-[2-[4-(Dimethylamino)phenyl]ethenyl]pyridine-2-carboxylic acid](/img/structure/B14732364.png)
